Alkalimetaaltetrathionaten

Tetrathionates of alkali metals, specifically compounds formed between alkali metals and thiosulfate ions (S₂O₃²⁻), are a class of inorganic salts. These compounds are known for their unique chemical properties and reactivity. Sodium tetrasulfide (Na₂S₄) is the most commonly studied among these species due to its stability and availability.

Alkali metal tetrathionates typically exist as white crystalline solids, with a strong tendency to react with water to produce hydrogen sulfide gas and corresponding alkali hydroxides. The general reaction can be represented as:

\[ \text{M}_2S_4 + 2H₂O → 2\text{MOH} + H₂S↑ \]

These compounds are often used in analytical chemistry for qualitative analysis, due to their characteristic reactions with certain metals and metal ions. They also have applications in the synthesis of other sulfur-containing compounds and as reducing agents in various chemical processes.

Due to their instability and corrosive nature, handling these chemicals requires careful consideration of safety precautions and storage conditions. Proper personal protective equipment (PPE) should be worn when working with alkali metal tetrathionates to avoid skin contact or inhalation.

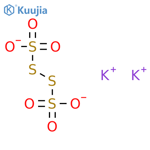

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

|

Potassium Tetrathionate | 13932-13-3 | O6S4-2.2[K+] |

Gerelateerde literatuur

-

1. Book reviews

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

Aanbevolen leveranciers

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten